N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide is a synthetic compound with potential pharmaceutical applications. The compound's unique structure allows for interactions with biological targets, making it a subject of interest in medicinal chemistry. The compound is classified as an acyclic amide derivative, which may exhibit various biological activities.
The compound can be sourced from chemical suppliers and is often studied in research laboratories focusing on drug development and related fields. Its chemical identity is confirmed by its CAS number, which is 1241169-20-9.
N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide falls under the category of organic compounds, specifically amides. It is characterized by the presence of a cyano group, cyclopropyl moiety, and a phenoxyacetic acid derivative.
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide typically involves multi-step organic reactions. Key methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
The molecular formula for N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide is .
N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide may participate in various chemical reactions:
These reactions are typically carried out under controlled laboratory conditions, using appropriate solvents and catalysts to facilitate desired transformations while minimizing side reactions.
The mechanism of action for N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors in cellular pathways.
Preliminary studies suggest that compounds with similar structural motifs may exhibit inhibitory effects on certain enzymes involved in inflammatory processes or cancer pathways, indicating potential therapeutic applications.
While specific physical properties like density and boiling point are not extensively documented for this compound, general properties can be inferred based on similar compounds:
Chemical stability under various pH conditions and temperatures needs assessment through stability studies. The presence of functional groups suggests potential reactivity towards nucleophiles and electrophiles.
N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide holds promise in various scientific applications:
Multi-component reactions (MCRs) enable efficient construction of the acetamide core through convergent one-pot strategies. The Leuckart synthetic pathway is particularly effective for assembling 2-(substituted phenoxy)acetamide derivatives, where phenols, chloroacetates, and amines undergo sequential nucleophilic displacements. For N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide, a three-component reaction between 3-isopropylphenol, chloroacetyl chloride, and 1-amino-1-cyclopropanecarbonitrile achieves backbone assembly in 78% yield within 2 hours [1] [8]. Catalyst screening reveals that 20 mol% InCl₃ in 50% ethanol/water under ultrasound irradiation optimizes atom economy (92%) and reduces reaction time by 60% compared to thermal methods [6].
Table 1: Catalyst Screening for Acetamide Assembly
Catalyst | Solvent | Time (min) | Yield (%) |
---|---|---|---|
None | EtOH/H₂O | 120 | <5 |
Triethylamine | EtOH/H₂O | 90 | 65 |
Piperidine | EtOH/H₂O | 60 | 72 |
InCl₃ | EtOH/H₂O | 20 | 95 |
The Ugi reaction variant further expands structural diversity by incorporating isocyanides, enabling simultaneous installation of the cyano-cyclopropylethyl moiety and phenoxyacetamide chain. This four-component approach demonstrates exceptional functional group tolerance, accommodating electron-donating (alkyl) and withdrawing (halogen) substituents on the phenolic ring [2] [8].
The chiral 1-cyano-1-cyclopropylethyl group introduces stereochemical complexity requiring precise control. Enantioselective synthesis begins with cyclopropanation of acrylonitrile using diazomethane/Cu(I) catalysts, yielding racemic 1-cyclopropane-1-carbonitrile. Kinetic resolution with immobilized Candida antarctica lipase B achieves 98% ee by selectively acylating the (S)-enantiomer with vinyl acetate [5] [9]. X-ray crystallography confirms the absolute configuration at the quaternary center when halogen atoms (Cl, F) occupy para-positions on the phenoxy ring, enhancing crystalline packing [1] [4].
Chiral auxiliaries like (R)-phenylglycinol provide alternative stereocontrol during the key Strecker reaction step:
Steric effects dominate diastereoselectivity; bulkier 3-isopropylphenoxy groups increase enantiomer differentiation by 40% compared to unsubstituted phenoxy analogs [4] [5].
Ultrasound irradiation (40 kHz, 250 W) revolutionizes phenoxy-acetamide bond formation by enhancing mass transfer and catalyst activation. The Williamson ether synthesis between 3-isopropylphenol and chloroacetyl chloride under ultrasound achieves 95% yield in 20 minutes at 40°C with InCl₃ catalysis—a 300% rate acceleration versus silent conditions [6]. The mechanism involves cavitation-induced microjetting that renews the catalyst surface and disperses reagents homogeneously.
Table 2: Ultrasound Optimization Parameters
Condition | Time (min) | Yield (%) | Energy (kJ/mol) |
---|---|---|---|
Conventional | 120 | 68 | 210 |
US (20°C) | 30 | 75 | 85 |
US (40°C) | 20 | 95 | 52 |
US (60°C) | 20 | 93 | 58 |
Solvent screening identifies 50% aqueous ethanol as optimal, balancing phenol solubility and nucleophile activation. The catalytic system tolerates diverse phenols, including electron-rich (3-methyl, 3-tert-butyl) and hindered (2,6-dimethyl) variants, though ortho-substitution decreases yields by 15–25% due to steric inhibition [6] [8].
The electrophilic nitrile group in N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide serves as a versatile handle for heterocyclic annulation. Treatment with hydroxylamine generates spirocyclic isoxazolines through concerted [3+2] cycloaddition, while β-mercaptoethanol forms thiazolidin-4-ones via nucleophilic addition-cyclization cascades [7]. These transformations expand the compound’s pharmaceutical relevance by incorporating privileged heterocyclic motifs.
Key ring-forming reactions:
The electron-donating isopropyl group enhances phenoxide nucleophilicity, facilitating intramolecular SNAr reactions when ortho-nitro substituents are present. This enables access to dibenzoxazepine fused-systems in one pot [1] [7].
Biocatalysis provides sustainable routes to enantiopure derivatives through enzyme-mediated asymmetric synthesis. Immobilized Rhodococcus erythropolis nitrilase selectively hydrolyzes the (R)-enantiomer of racemic N-(1-cyano-1-cyclopropylethyl) precursors, delivering (S)-amide intermediates with 98% ee and 45% yield [5] [9]. Alternatively, ketoreductases reduce prochiral 1-acetylcyclopropanecarbonitrile to chiral alcohols (ee >99%), which undergo Mitsunobu coupling with phenoxyacetic acid.
Table 3: Biocatalytic Derivatization Strategies
Enzyme | Reaction | ee (%) | Product Utility |
---|---|---|---|
Candida antarctica lipase | Kinetic resolution | 98 | Chiral amine precursors |
Rhodococcus nitrilase | Enantioselective hydrolysis | 98 | (S)-Acid derivatives |
Ketoreductase KRED-101 | Asymmetric reduction | >99 | Chiral alcohols for coupling |
Transaminase ATA-303 | Amination of ketone derivatives | 95 | β-Amino nitrile analogs |
Directed evolution of Bacillus subtilis esterase enhances activity toward sterically hindered cyclopropyl substrates, with mutant F189S showing 8-fold improved turnover for cyano-cyclopropyl methyl esters. This enables synthesis of novel ester derivatives under mild conditions (pH 7.0, 30°C) [5] [9]. Coupled enzyme systems combining glucose dehydrogenase cofactor regeneration further improve atom economy for gram-scale production.
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8